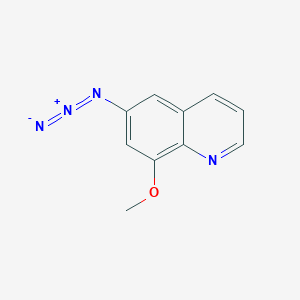
6-Azido-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-8-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The azido group in this compound makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Azido-8-methoxyquinoline can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired azido compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
6-Azido-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.
Major Products
Substitution: Formation of substituted quinolines with various functional groups.
Reduction: Conversion to 6-amino-8-methoxyquinoline.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
6-Azido-8-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Chemical Biology: Used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: Employed in the development of novel materials with specific electronic or photophysical properties.
Industrial Chemistry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Azido-8-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the azido group, making it less reactive in certain chemical transformations.
8-Amino-6-methoxyquinoline: Contains an amino group instead of an azido group, leading to different reactivity and applications.
Uniqueness
6-Azido-8-methoxyquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and enables specific chemical transformations that are not possible with other quinoline derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
88609-18-1 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
6-azido-8-methoxyquinoline |
InChI |
InChI=1S/C10H8N4O/c1-15-9-6-8(13-14-11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 |
InChI Key |
RNNHYYWRRGAFHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)N=[N+]=[N-])C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B14401679.png)
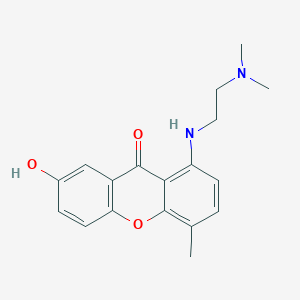
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
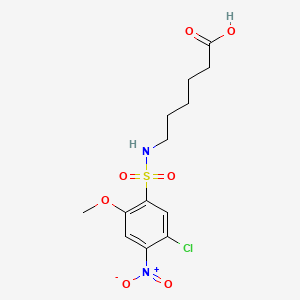

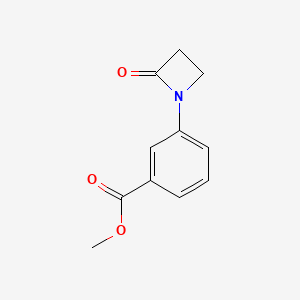



![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
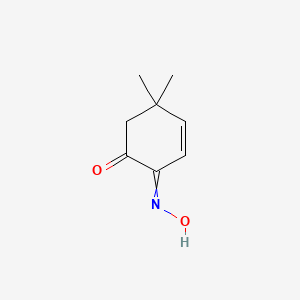
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
